Phenyl heptanoate

Description

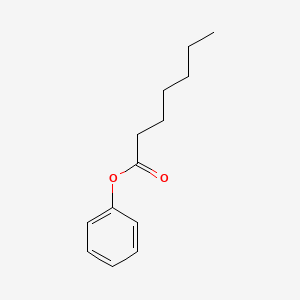

Structure

3D Structure

Properties

CAS No. |

56052-14-3 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

phenyl heptanoate |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-8-11-13(14)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |

InChI Key |

USVUMWSMZMQXIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Phenyl Heptanoate

Established Synthetic Routes for Phenyl Heptanoate (B1214049)

Established synthetic routes for phenyl heptanoate primarily involve the reaction between heptanoic acid (PubChem CID: 8094) and phenol (B47542) (PubChem CID: 996) or their derivatives. nih.govnih.govnih.gov

Direct esterification is a fundamental method for synthesizing esters, involving the reaction of a carboxylic acid with an alcohol (or phenol in this case), typically in the presence of an acid catalyst. For this compound, this involves the reaction of heptanoic acid with phenol.

A common direct esterification approach for this compound synthesis involves heating heptanoic acid and phenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), often with a solvent like toluene (B28343) to facilitate water removal. One reported method achieved a 74 weight percent yield of this compound by heating a mixture of heptanoic acid (1.39 mol), phenol (1.92 mol), toluene (2.35 mol), and sulfuric acid (0.0514 mol) to 131°C and maintaining the temperature for five hours. After the reaction, the product was washed with a sodium carbonate solution, and the organic layer was fractionally distilled to remove residual phenol and toluene, yielding pure this compound with a 54% yield. prepchem.com

Catalytic systems employing a blend of borate, preferably boric acid, and sulfuric acid have also been developed for the direct synthesis of phenyl esters from phenols and carboxylic acids. This process can be carried out in a single-stage reactor at temperatures ranging from 75°C to 285°C. google.com

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Heptanoic Acid, Phenol | Sulfuric Acid | Toluene | 131 | 5 | 54 | prepchem.com |

| Phenol, Carboxylic Acid | Borate-Sulfuric Acid Complex | Optional | 75-285 | Varied | Varied | google.com |

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound, this could involve reacting a heptanoate ester (e.g., methyl heptanoate, ethyl heptanoate) with phenol, or reacting this compound with another alcohol to produce a different ester.

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl Heptanoate, Methyl Alcohol | Porous phenolsulphonic acid—formaldehyde resin (PAFR) | 80°C, 24 hours | Methyl Heptanoate | 93 | researchgate.net |

| Aryl/Heteroaryl Esters, Phenols | Earth-abundant alkali metal species | Simple conditions | Aryl Esters | Varied | rsc.org |

Enzymatic synthesis, particularly biocatalysis, offers a greener and more selective approach to ester production, often under milder reaction conditions. Lipases and esterases are key enzymes employed in these processes. researchgate.netresearchgate.netgoogle.com

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes known for catalyzing the hydrolysis of triglycerides and long-chain partial glycerides, but they can also catalyze esterification, transesterification, and interesterification reactions in non-aqueous media. researchgate.netresearchgate.netnih.govscielo.br The use of lipases for synthesizing flavor esters is particularly attractive due to the ability to produce natural compounds from renewable sources under mild conditions. researchgate.netlmaleidykla.lt

Studies have investigated lipase-catalyzed synthesis of various esters, including those with phenyl groups or heptanoate chains. For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435 or Lipozyme CaLB-L) has been successfully used for esterification reactions. researchgate.netresearchgate.netscielo.br While direct examples for this compound are less detailed in the provided search results, the general principles of lipase-catalyzed esterification of fatty acids with alcohols/phenols apply. Lipases have been shown to maintain enantioselectivity even in organic solvents and at different temperatures, and immobilized lipases can be reused multiple times without significant activity loss. scielo.br

Esterases are another class of hydrolases that can catalyze ester synthesis, hydrolysis, and transesterification reactions. google.comresearchgate.net They are often characterized by their ability to act on a broad range of ester substrates. Research on esterase-mediated synthesis typically focuses on optimizing conditions such as temperature, pH, and solvent presence to achieve high yields and specificities. researchgate.net For instance, some esterases exhibit tolerance to organic solvents, which is crucial for their application in organic synthesis. researchgate.net While specific studies on esterase-mediated synthesis of this compound were not prominently found, the general enzymatic principles for ester formation are applicable.

Enzymatic Synthesis Strategies and Biocatalysis Research

Novel Catalyst Development and Sustainable Synthesis for this compound

The development of novel catalysts and sustainable synthesis methods is a growing area of research aimed at improving the efficiency, selectivity, and environmental footprint of chemical processes. This includes exploring new catalytic materials and reaction conditions that minimize waste and energy consumption.

For the synthesis of esters, including those structurally related to this compound, novel catalysts are being investigated. For example, transition metal carbide catalysts, such as Molybdenum carbide (Mo₂C) and W-doped Mo₂C (MoWC), are being explored for hydrodeoxygenation (HDO) of biomass-derived compounds like phenols and methyl heptanoate. ualberta.ca While HDO is a different reaction (deoxygenation rather than esterification), the development of such catalysts highlights the broader trend in catalyst innovation for organic transformations involving similar functional groups.

The pursuit of sustainable synthesis also involves optimizing existing methods to be more environmentally friendly. This includes the use of biocatalysis (as discussed in Section 2.1.3), which operates under mild conditions, and the development of heterogeneous catalysts that are easily separable and reusable. The use of Earth-abundant metals in transesterification also contributes to sustainability by reducing reliance on precious metals. rsc.org Mechanosynthesis, which offers eco-friendly reaction conditions and high efficiency, is also an emerging area for the synthesis of complex organic molecules, though not specifically detailed for this compound in the provided results. rsc.org

Organocatalytic Research in Ester Synthesis

Organocatalysis, utilizing small organic molecules as catalysts, offers a metal-free and environmentally benign alternative for ester synthesis. This approach often provides mild reaction conditions, reduced waste, and high selectivity. For instance, N-heterocyclic carbenes (NHCs) have been developed as eco-friendly organocatalysts for the facile esterification of α,β-unsaturated aldehydes with alcohols, achieving high yields (over 84%) under mild conditions and demonstrating broad substrate scope researchgate.net. These methods can be scalable, with gram-scale syntheses reported for β-hydroxy and β-amino esters using low catalyst loadings organic-chemistry.org.

Organocatalytic methodologies have also been applied to the acylation of starches, producing starch esters with varying degrees of substitution in a solvent-free manner, utilizing non-toxic biobased α-hydroxycarboxylic acids as catalysts rsc.orgnih.gov. This highlights the potential for extending such methods to other ester syntheses, including this compound, by employing appropriate carboxylic acid or anhydride (B1165640) acylating agents and phenolic compounds.

Heterogeneous and Homogeneous Catalysis for this compound

The synthesis of aryl esters, such as this compound, can be achieved through transesterification reactions utilizing both heterogeneous and homogeneous catalysts. A specific method for preparing this compound involves the reaction of heptanoic acid with phenol in the presence of sulfuric acid as a catalyst prepchem.com. This reaction, typically carried out in toluene as a solvent, can yield this compound, with reported yields around 54% after purification prepchem.com.

Table 1: Conventional Synthesis of this compound prepchem.com

| Reactant/Catalyst | Quantity (g) | Moles (mol) | Role |

| Heptanoic acid | 180.9 | 1.39 | Reactant |

| Phenol | 180.69 | 1.92 | Reactant |

| Toluene | 216.5 | 2.35 | Solvent |

| Sulfuric acid | 5.04 | 0.0514 | Catalyst |

Heterogeneous catalysts, particularly those including microporous materials containing Group IV metal elements, have been employed in transesterification reactions for producing aryl carboxylates like this compound google.com. These catalysts can offer industrial advantages by providing high yields google.com. Homogeneous catalysts, such as those containing titanium, tin, or lead, are also known to facilitate these transesterification reactions google.com. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, typically occurs in solution and often involves proton catalysis, especially in aqueous systems hrmrajgurunagar.ac.in.

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles in the production of this compound aims to minimize environmental impact and enhance sustainability. Key principles include atom economy, the use of safer solvents and auxiliaries, and the preference for catalytic reagents over stoichiometric ones skpharmteco.comacs.org.

For ester synthesis, green approaches might involve:

Solvent-free reactions: As seen in some organocatalytic esterifications, eliminating solvents reduces waste and environmental burden nih.gov.

Use of bio-based catalysts: Employing non-toxic, renewable catalysts, such as certain organic acids, aligns with green chemistry tenets nih.gov.

Improved atom economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste acs.org.

Energy efficiency: Utilizing methods like microwave irradiation or ultrasound-mediated synthesis can significantly reduce reaction times and energy consumption nih.gov.

While specific green chemistry protocols solely for this compound are not extensively detailed, the general principles applied to ester synthesis are directly transferable. For example, the use of sulfuric acid as a catalyst, while effective, generates acidic waste that requires neutralization prepchem.com. Future green chemistry efforts could explore enzymatic esterification or solid-acid catalysts to reduce waste and improve process sustainability.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, involves conducting chemical reactions in a continuously flowing stream rather than in batch production google.com. This methodology offers advantages such as enhanced reaction control, improved heat and mass transfer, reduced side product formation, and scalability google.com.

While direct examples of this compound synthesis via flow chemistry are not widely documented, the principles are applicable. Continuous flow systems can optimize acylation steps and provide better control over reaction parameters, which is crucial for improving yield and purity . For instance, the synthesis of other esters, such as methyl heptanoate, has been demonstrated in flow, involving refluxing heptanoic acid with methanolic HCl google.com. This suggests that a similar continuous flow approach could be adapted for this compound synthesis, potentially improving efficiency and yield compared to traditional batch methods . The use of silica-supported catalysts in flow systems has also been explored for stereoselective reactions, indicating the potential for heterogeneous catalysis within flow chemistry for esterifications buchler-gmbh.com.

Chemical Reactivity and Mechanistic Studies of this compound

Understanding the chemical reactivity and mechanistic pathways of this compound is crucial for its application and stability.

Hydrolytic Stability and Kinetic Investigations

Esters, including this compound, are susceptible to hydrolysis, a reaction with water that typically yields the corresponding carboxylic acid (heptanoic acid) and alcohol (phenol) epa.govtkk.fi. Hydrolysis can proceed through acid-catalyzed, base-catalyzed, or neutral (general base-catalyzed) mechanisms epa.gov.

Kinetic investigations of ester hydrolysis, such as those conducted on phenyl acetate (B1210297) (a related phenyl ester), reveal that the reaction can be first-order and base-catalyzed under homogeneous conditions stanford.edu. The rate of hydrolysis can be significantly influenced by factors such as pH, temperature, and the presence of catalytic surfaces stanford.edu. For example, phenyl acetate hydrolysis rates increased dramatically in the presence of silica (B1680970) surfaces, indicating a heterogeneous catalytic effect that develops slowly over time stanford.edu.

Table 2: Factors Affecting Ester Hydrolysis Kinetics (General Principles) epa.govstanford.edu

| Factor | Effect on Hydrolysis Rate | Notes |

| pH | Base-catalyzed at higher pH, acid-catalyzed at lower pH | Different mechanisms (BAC2 for base-catalyzed, SN2 for neutral/acid) epa.gov |

| Temperature | Increased temperature generally increases reaction rate | Arrhenius parameters can describe temperature dependency stanford.edu |

| Catalyst Presence | Can dramatically increase rates (e.g., silica surfaces for phenyl acetate) | Heterogeneous or homogeneous catalysis stanford.edu |

| Substituents | Electron-withdrawing groups on the phenyl ring can enhance hydrolysis | Influences stabilization of transition states epa.gov |

Advanced Oxidation and Reduction Pathways

This compound, like other organic compounds, can undergo various oxidation and reduction reactions, which are critical for its degradation or transformation into other valuable chemicals.

Oxidation Pathways: Esters can be oxidized, particularly at carbon atoms adjacent to the ester group or at the alkyl chain. For instance, related compounds like ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate can have their ketone groups oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) . The heptanoate chain itself can undergo β-oxidation, a metabolic pathway that breaks down fatty acids into acetyl-CoA units, and in the case of odd-chain fatty acids like heptanoate, also propionyl-CoA physiology.orgasm.orgphysiology.org. This process is observed in biological systems, such as Pseudomonas putida, which can catabolize n-alkanoic and n-phenylalkanoic acids through β-oxidation enzymes researchgate.net.

Reduction Pathways: Reduction of esters typically involves the conversion of the ester group into alcohols. Common reducing agents for esters include lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), which can reduce the carbonyl group to an alcohol . For example, the ketone group in related oxo-heptanoate esters can be reduced to secondary alcohols . Hydrodeoxygenation (HDO) is another reductive process relevant to oxygen-containing compounds like esters and phenols, typically occurring over sulfided supported metal catalysts (e.g., NiMo and CoMo) and involving steps like reductive reactions and decarbonylation tkk.fi.

Table 3: General Oxidation and Reduction Reactions of Esters tkk.fiasm.org

| Reaction Type | Reagents/Conditions | Typical Products | Notes |

| Oxidation | KMnO4, CrO3 | Carboxylic acids | Can target ketone groups or alkyl chains (e.g., β-oxidation) asm.org |

| Reduction | LiAlH4, NaBH4 | Alcohols | Converts ester carbonyl to alcohol |

| Hydrodeoxygenation | Sulfided NiMo/CoMo catalysts, H2 | Hydrocarbons, water | Relevant for deoxygenation of esters and phenols tkk.fi |

Advanced Analytical and Spectroscopic Research Methodologies for Phenyl Heptanoate

Development of High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating complex mixtures and isolating Phenyl heptanoate (B1214049) from impurities or other components. High-resolution techniques are continuously optimized to enhance separation efficiency and analytical sensitivity.

Gas Chromatography (GC) is a widely utilized technique for the analysis of volatile and semi-volatile compounds such as Phenyl heptanoate. This compound has been identified and analyzed using GC-Mass Spectrometry (GC-MS), indicating its suitability for this method. nih.govepa.gov

Optimization of GC methods for esters typically involves selecting an appropriate stationary phase, optimizing temperature programs, and controlling carrier gas flow rates. For compounds containing phenyl groups, columns with a percentage of phenyl-containing polysiloxane stationary phases, such as an HP-5 capillary column (polydimethylsiloxane with 5% phenyl groups), are commonly employed. rsc.org These columns leverage interactions between the analyte's aromatic rings and the stationary phase, contributing to effective separation. nih.govfrontiersin.org Typical GC parameters can include an injector temperature of 300°C, a flame ionization detector (FID) temperature of 300°C, and a carrier gas (e.g., nitrogen or argon) flow rate of 1 mL/min. nih.govfrontiersin.org Temperature programs are often ramped from a lower initial temperature (e.g., 60°C or 80°C) to a higher final temperature (e.g., 160°C) at a controlled rate (e.g., 10°C/min) to achieve optimal separation of various esters and alkanes. nih.govfrontiersin.orgresearchgate.net

While specific, detailed optimization parameters solely for this compound were not extensively detailed in the provided search results, the general principles and examples from related heptanoate esters and phenyl-containing compounds demonstrate the established methodology for its GC analysis.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is crucial for the separation of non-volatile or thermally labile compounds. For this compound, LC offers a robust platform for analysis.

Phenyl-bonded stationary phases are particularly effective in HPLC for separating aromatic compounds, including substituted benzenes, due to their unique selectivity arising from π-π interactions between the analyte's electron-rich aromatic rings and the stationary phase's phenyl moieties. shimadzu.comelementlabsolutions.commdpi.comchromatographyonline.com This characteristic makes phenyl columns, such as Fortis Phenyl analytical columns, highly suitable for the analysis of this compound. mdpi.com

Common detection systems integrated with LC include Ultraviolet (UV) detection and Mass Spectrometry (MS). UV detectors are widely used for compounds with chromophores, such as the phenyl group in this compound, which absorb UV light at specific wavelengths. mdpi.comsigmaaldrich.comjocpr.comopenaccesspub.orgnih.govchromatographyonline.com For instance, UV filters containing phenyl groups have been detected at wavelengths like 300 nm and 359 nm in HPLC-PDA systems. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide molecular weight information and fragmentation patterns, respectively, which are invaluable for qualitative and quantitative analysis, especially in complex matrices. creative-proteomics.comsemanticscholar.orglongdom.orgnih.gov LC-MS/MS offers increased sensitivity and provides fragment ion data, allowing for more precise qualitative analysis and identification of unknown compounds or trace components. creative-proteomics.com An example of a related compound, 4-Allyl-2-methoxythis compound, has been analyzed by reversed-phase HPLC using a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com

While specific, optimized LC conditions (e.g., exact column dimensions, mobile phase composition, flow rate, and detection wavelength) solely for this compound were not found in the search results, the applicability of phenyl-bonded columns and common detection systems like UV and MS is well-established for similar aromatic esters.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, often carbon dioxide, as the mobile phase. SFC offers advantages in terms of speed, efficiency, and environmental friendliness, particularly for the separation of chiral compounds and polar molecules. However, no specific methodologies or research findings directly pertaining to the analysis of this compound using Supercritical Fluid Chromatography were identified in the provided search results.

Advanced separation techniques are crucial for resolving closely related compounds, including isomers, which possess identical molecular formulas but different structural arrangements. For this compound, the separation of potential positional or structural isomers would rely on chromatographic methods that exploit subtle differences in molecular interactions.

Phenyl stationary phases in HPLC are particularly advantageous for the separation of positional isomers of aromatic compounds. This is attributed to the unique π-π interactions between the aromatic rings of the analytes and the stationary phase, which can lead to enhanced selectivity compared to traditional C18 columns. shimadzu.comelementlabsolutions.comchromatographyonline.com These interactions allow for better differentiation between analytes with varying degrees of π-electron activity. chromatographyonline.com While specific examples of advanced separation for isomers of this compound were not found in the provided information, the principles of using phenyl-bonded columns for aromatic isomer separation are directly applicable to the compound.

Spectroscopic Techniques for Structural and Electronic Characterization Research

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the comprehensive structural elucidation of organic compounds, including this compound. Both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are routinely used to determine the connectivity of atoms and the spatial arrangement of functional groups within a molecule. rsc.orgrsc.orgwiley-vch.dersc.orgspectrabase.comsoton.ac.ukspectrabase.comchemicalbook.commdpi.comhmdb.carsc.orglibretexts.org

For this compound, characteristic signals would be expected in both ¹H and ¹³C NMR spectra:

Expected ¹H NMR Data:

Aromatic Protons: The phenyl group (C₆H₅) would typically exhibit signals in the aromatic region, generally between δ 6.5-8.5 ppm. The exact chemical shifts and coupling patterns (e.g., multiplets) would depend on the substitution pattern of the phenyl ring. rsc.orgrsc.orgwiley-vch.dersc.orgchemicalbook.commdpi.com

Heptanoate Chain Protons:

α-Methylene Protons (adjacent to carbonyl): Protons on the carbon directly attached to the carbonyl group of the ester would typically resonate around δ 2.2-2.5 ppm, often appearing as a triplet due to coupling with adjacent methylene (B1212753) protons. rsc.orgrsc.org

Other Methylene Protons: The bulk of the aliphatic methylene protons (–CH₂–) in the heptanoate chain would appear in the δ 1.2-1.7 ppm range, often as complex multiplets due to overlapping signals. rsc.orgrsc.org

Terminal Methyl Protons: The terminal methyl group (–CH₃) would typically appear as a triplet around δ 0.8-0.9 ppm. rsc.orgrsc.org

Expected ¹³C NMR Data:

Carbonyl Carbon: The ester carbonyl carbon (C=O) would exhibit a characteristic signal in the deshielded region, typically around δ 170-175 ppm. rsc.orgrsc.org

Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 110-160 ppm range, with distinct signals for the ipso, ortho, meta, and para carbons depending on their electronic environment. rsc.orgrsc.orgwiley-vch.dersc.org

Aliphatic Carbons: The carbons of the heptanoate chain would appear in the aliphatic region, generally between δ 10-40 ppm, with the α-carbon (adjacent to the carbonyl) being slightly more deshielded (around δ 30-35 ppm) than the other methylene carbons. The terminal methyl carbon would typically be around δ 10-15 ppm. rsc.orgrsc.orglibretexts.org

NMR spectra are usually recorded in deuterated solvents like chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm for ¹H NMR and 77.00 ppm for ¹³C NMR (for CDCl₃). rsc.orgrsc.orgwiley-vch.dersc.org The multiplicity of signals in ¹H NMR provides information about the number of neighboring protons, while ¹³C NMR, especially with techniques like DEPT, can indicate the number of hydrogens attached to each carbon. libretexts.org

While a complete, published NMR spectrum specifically for this compound was not found in the provided search results, the extensive data available for structurally similar phenyl esters and heptanoate derivatives allows for a confident prediction of its spectral characteristics and demonstrates the utility of NMR for its comprehensive structural elucidation.

Data Tables

Due to the absence of specific quantitative data (e.g., retention times, precise chromatographic parameters, or full NMR spectral data with assigned chemical shifts and coupling constants) directly for this compound within the provided search results, interactive data tables cannot be generated for the chromatographic or spectroscopic sections. The information available primarily discusses the applicability and general principles of these techniques for related compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular mass and the elucidation of fragmentation pathways of organic compounds like this compound. For this compound, with the molecular formula C₁₃H₁₈O₂, its monoisotopic mass is precisely 206.13068 g/mol nih.gov.

HRMS provides exact mass measurements that allow for the unambiguous determination of a compound's elemental composition, distinguishing it from other compounds with similar nominal masses but different elemental compositions. In the analysis of esters, typical fragmentation patterns observed under electron ionization (EI) or electrospray ionization (ESI) conditions often include alpha-cleavage and McLafferty rearrangement. For this compound, characteristic fragments would arise from the cleavage of the ester bond, leading to fragments corresponding to the phenyl moiety (e.g., [C₆H₅O]⁺ or [C₆H₅]⁺) and the heptanoate chain (e.g., [C₇H₁₅CO]⁺). Studies on related compounds, such as ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate, have utilized HRMS for exact mass analysis to verify molecular ions [M+H]⁺ and their fragmentation patterns . Similarly, HRMS has been employed in the characterization of various organic compounds, providing accurate mass data to confirm their structures thno.orgrsc.org.

Table 1: Predicted HRMS Data for this compound (C₁₃H₁₈O₂)

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | - | nih.gov |

| Average Mass | 206.285 | g/mol | nih.gov |

| Monoisotopic Mass | 206.13068 | g/mol | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide insights into the vibrational modes of molecules, offering characteristic fingerprints for structural identification and functional group analysis.

Infrared (IR) Spectroscopy: For this compound, as an ester, key vibrational bands are expected from both the phenyl and the ester functional groups. Studies on short-chain fatty acid phenyl esters (e.g., phenyl acetate (B1210297), phenyl propionate (B1217596), phenyl butyrate, and phenyl hexanoate) have identified characteristic IR absorption peaks sciepub.com. A strong carbonyl (C=O) stretching peak is typically observed around 1758 cm⁻¹ for phenyl esters sciepub.com. Additionally, multiple C-O stretching peaks characteristic of the ester group are found between 1220-1000 cm⁻¹ sciepub.com. The phenyl group itself exhibits weak aromatic C-H stretching peaks at approximately 3044 cm⁻¹, two C=C peaks at around 1593 cm⁻¹ and 1492 cm⁻¹, and various aromatic C-H and C=C deformation peaks between 980-490 cm⁻¹ sciepub.com. For longer aliphatic chains, additional C-H stretching peaks between 2990-2850 cm⁻¹ are observed, with their intensity increasing with the number of methylene units sciepub.com. Research on homologous series of p-(p-ethoxyphenylazo)phenyl alkanoates, including a heptanoate derivative, has shown that variations in C=O stretching frequency and intensity can be correlated with molecular planarity and crystal structures tandfonline.comtandfonline.com.

Table 2: Characteristic Infrared (IR) Absorption Bands for Phenyl Esters

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity (Expected) | Reference |

| Ester | C=O Stretching | ~1758 | Strong | sciepub.com |

| Ester | C-O Stretching | 1220-1000 | Multiple | sciepub.com |

| Phenyl | Aromatic C-H | ~3044 | Weak | sciepub.com |

| Phenyl | Aromatic C=C | ~1593, ~1492 | - | sciepub.com |

| Aliphatic Chain | C-H Stretching | 2990-2850 | Variable | sciepub.com |

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on molecular vibrations that involve a change in polarizability. For compounds containing phenyl groups, Raman spectra typically show distinct bands related to the aromatic ring vibrations. For instance, in phenyl-capped polyynes, a peak at 1600 cm⁻¹ is observed, which is attributed to the stretching of the phenyl ring and serves as a marker for sp² character beilstein-journals.org. Other studies on phenyl-terminated oligomers and phenylacetylene (B144264) also highlight the characteristic Raman shifts associated with phenyl group vibrations researchgate.netresearchgate.net. The analysis of this compound would similarly reveal strong bands corresponding to the symmetric stretching of the aromatic ring and the aliphatic C-H stretching modes, providing further confirmation of its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection, quantification, and reaction monitoring of compounds possessing chromophores that absorb light in the UV or visible regions of the electromagnetic spectrum. This compound, containing a phenyl (benzene) ring, is expected to exhibit absorption in the UV region due to π-π* electronic transitions characteristic of aromatic systems.

X-ray Diffraction Studies for Solid-State Structure (if applicable)

X-ray Diffraction (XRD) is a powerful technique for determining the precise atomic and molecular structure of crystalline solids. While this compound is generally considered a liquid at room temperature, the applicability of XRD depends on its ability to form a stable crystalline solid. If this compound can be crystallized, single-crystal X-ray diffraction would provide detailed information about its unit cell parameters, bond lengths, bond angles, and intermolecular interactions, offering a definitive three-dimensional structural confirmation.

Although direct XRD studies on this compound were not found, related heptanoate derivatives, particularly those forming liquid crystalline phases, have been successfully characterized using X-ray diffraction. For example, the crystal structure of the mesogenic material 4-(4′-ethoxyphenylazo)this compound has been determined by X-ray diffraction methods, providing insights into its molecular arrangement in the solid state tandfonline.comtandfonline.comnajah.eduscispace.com. This demonstrates the potential for XRD analysis if a crystalline form of this compound can be obtained, which could be relevant for understanding its packing and phase behavior.

Hyphenated Analytical System Development

Hyphenated analytical techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy, offering robust solutions for complex sample analysis.

GC-MS/MS for Complex Mixture Analysis and Trace Component Identification

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of volatile and semi-volatile organic compounds in complex mixtures. It combines the excellent separation capabilities of gas chromatography (GC) with the enhanced specificity and sensitivity of tandem mass spectrometry (MS/MS).

For this compound, which is a semi-volatile ester, GC-MS/MS is particularly well-suited for its identification and quantification in various matrices. The initial GC separation allows for the resolution of this compound from other co-eluting components in a sample. Subsequently, the MS/MS component provides multiple levels of mass analysis, where a precursor ion (molecular ion or a characteristic fragment) is selected and then fragmented further to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces matrix interferences, making it ideal for trace component identification.

PubChem lists GC-MS data for this compound, indicating its amenability to GC analysis nih.gov. GC-MS has been extensively used for the characterization of organic compounds in diverse samples, such as drinking water concentrates and volatile profiles of food products like cheese, where esters are frequently identified as key components epa.govcabidigitallibrary.orgresearchgate.net. The use of GC-MS/MS would allow for even more confident identification and lower detection limits compared to conventional GC-MS, especially in highly complex biological or environmental samples where trace levels of this compound might be present.

LC-MS/MS for Non-Volatile and Thermally Labile Compound Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that couples the separation efficiency of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry. This method is particularly advantageous for the analysis of non-volatile, polar, or thermally labile compounds that are not suitable for GC-based techniques.

While this compound is generally amenable to GC, LC-MS/MS offers an alternative for its analysis, especially if it is part of a mixture containing less volatile or thermally sensitive components, or if derivatization is required for GC. LC-MS/MS can handle a wide range of sample matrices, including biological fluids and complex extracts, without extensive sample preparation, although phospholipid removal might be necessary for biological samples to prevent matrix effects phenomenex.com.

LC-MS/MS provides high sensitivity and selectivity, enabling the analysis of multiple compounds simultaneously phenomenex.commdpi.com. In the context of this compound, LC-MS/MS could be employed for its quantification in samples where its volatility is a concern or where it co-exists with other compounds that require LC separation. The technique allows for the selection of specific precursor and product ions, enhancing the confidence in identification and improving quantification accuracy, even at low concentrations researchgate.net. This makes LC-MS/MS a robust platform for comprehensive metabolomic studies and targeted analysis of various organic molecules, including esters, in complex biological and environmental samples mdpi.comresearchgate.net.

Biological Interactions and Enzymatic Biotransformations of Phenyl Heptanoate in Research Contexts

Enzymatic Hydrolysis and Synthesis Research

The biotransformation of phenyl heptanoate (B1214049), particularly through enzymatic reactions, is a significant area of research. Enzymes, acting as biocatalysts, offer high selectivity and efficiency under mild conditions for both the breakdown (hydrolysis) and formation (synthesis) of this aromatic ester.

The primary enzymes studied for the transformation of esters like phenyl heptanoate are esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). mdpi.com Both belong to the α/β-hydrolase superfamily and typically utilize a catalytic triad (B1167595) of amino acids—serine, histidine, and aspartate/glutamate—in their active site to perform their function. diva-portal.orgthieme-connect.de

The catalytic mechanism begins when the serine's hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate. diva-portal.org This forms a transient, high-energy tetrahedral intermediate. diva-portal.org This intermediate is stabilized by a structural feature known as the oxyanion hole, which involves hydrogen bonds from main-chain amino acids that delocalize the negative charge on the oxygen atom. thieme-connect.de Subsequently, the ester bond is cleaved, releasing the phenol (B47542) moiety (alcohol part). This leaves the heptanoyl group covalently bonded to the serine, forming an acyl-enzyme intermediate. diva-portal.org

In an aqueous environment (hydrolysis), a water molecule then acts as the nucleophile, attacking the acyl-enzyme intermediate. This process, also assisted by the catalytic triad, releases heptanoic acid and regenerates the free enzyme, ready for another catalytic cycle. diva-portal.org In a non-aqueous or microaqueous solvent, a different nucleophile, such as an alcohol, can be used for transesterification, resulting in the synthesis of a new ester. diva-portal.org

Lipases are distinguished from esterases by a phenomenon called interfacial activation. mdpi.comthieme-connect.de While esterases typically act on water-soluble substrates following standard Michaelis-Menten kinetics, lipases show a marked increase in activity when the substrate forms an emulsion or interface, such as between oil and water. thieme-connect.demdpi.com This is often mediated by a mobile "lid" structure that covers the active site, moving to expose the catalytic residues only in the presence of a hydrophobic interface. mdpi.com Given that this compound has both a hydrophobic acyl chain and an aromatic ring, its interaction with these enzymes is of significant interest. Research on various esterases has shown broad substrate specificity, with the capability to hydrolyze aromatic esters. ucl.ac.uk

Enzyme kinetics studies are crucial for quantifying the efficiency and affinity of an enzyme for a specific substrate like this compound. Key parameters determined in these studies are the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). biology-pages.infomdpi.com

Kₘ (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. biology-pages.info It serves as an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ value indicates a higher affinity, meaning less substrate is needed to saturate the enzyme. biology-pages.infolibretexts.org

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. mdpi.com It is dependent on the enzyme concentration used in the assay. libretexts.org

kₖₐₜ (Turnover Number): Derived from Vₘₐₓ, kₖₐₜ represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It provides a measure of catalytic activity that is independent of enzyme concentration. libretexts.org

Kinetic studies typically involve measuring the initial reaction rate at various concentrations of this compound and fitting the data to the Michaelis-Menten equation. biology-pages.info While specific kinetic data for this compound is not broadly published, studies on structurally similar aromatic esters provide insight. For instance, kinetic parameters have been determined for the hydrolysis of phenyl propionate (B1217596) by engineered ester hydrolases, demonstrating how modifications to the enzyme can alter its affinity and activity. acs.org The influence of the acyl chain length on kinetic parameters is a known factor, suggesting that the heptanoyl group of this compound plays a key role in its binding and turnover. ucl.ac.uk

The table below presents hypothetical kinetic parameters for an esterase acting on this compound, based on values reported for similar substrates like phenyl propionate in research literature. acs.org

| Enzyme Variant | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | kₖₐₜ (s⁻¹) | Source |

|---|---|---|---|---|---|

| Wild-Type Esterase | Phenyl Propionate | 0.5 | 150 | 25 | Analogous Data acs.org |

| Engineered Esterase | Phenyl Propionate | 2.1 | 50 | 8.5 | Analogous Data acs.org |

| Hypothetical Lipase (B570770) | This compound | - | - | - | N/A |

For large-scale enzymatic synthesis or hydrolysis of this compound, the process is moved from the lab bench to a controlled bioreactor. The design of these bioreactors is critical for optimizing reaction conditions and maximizing yield. mdpi.com Common types include batch, fed-batch, and continuous stirred-tank reactors (CSTRs).

Research into the production of aromatic compounds and flavor esters often utilizes batch or fed-batch cultivation in bioreactors. nih.gov For instance, a 3-L bioreactor has been used for the biotransformation of phenyl-related compounds, controlling parameters such as agitation rate, aeration, pH, and temperature to maintain optimal enzyme activity. researchgate.net The pH is a particularly important parameter in ester hydrolysis, as the production of heptanoic acid will lower the pH of the medium; automated titration can be used to maintain the pH at the enzyme's optimum. thieme-connect.de

In the context of producing flavor esters like this compound, which may have limited water solubility, a two-phase emulsion system can be employed within the bioreactor. nih.gov This creates a large interfacial area, which is ideal for catalysis by lipases that exhibit interfacial activation. mdpi.comnih.gov Furthermore, the use of immobilized enzymes—where the enzyme is fixed onto a solid support—is a common strategy in bioreactor design. Immobilization can enhance enzyme stability, prevent denaturation, and simplify the separation of the biocatalyst from the product, allowing for its reuse over multiple cycles. mdpi.com

Microbial Degradation and Metabolism Pathways Research

This compound can serve as a carbon and energy source for various microorganisms. Research in this area focuses on identifying the specific microbes capable of this transformation and mapping the biochemical pathways they use for its degradation.

Microorganisms capable of degrading aromatic compounds are commonly found in environments like soil and wastewater sludge. researchgate.netjmb.or.kr While organisms that specifically degrade this compound are not extensively documented, research on related structures provides strong candidates. Bacteria from the genus Pseudomonas are frequently cited for their metabolic versatility, including the ability to catabolize aromatic polymers and phenylalkanoates. conicet.gov.ar

Specific strains isolated for their ability to break down related compounds include:

Pseudomonas putida : Strains of this bacterium have been shown to accumulate and catabolize various poly-3-hydroxy-n-phenylalkanoates, indicating the presence of pathways to process phenyl-containing molecules. conicet.gov.ar

Wastewater Sludge Isolates : Several microorganisms isolated from wastewater treatment facilities have demonstrated the ability to degrade aromatic polyesters like poly(3-hydroxy-5-phenylvalerate). jmb.or.kr

Rhodococcus erythropolis : This species has been identified as capable of degrading terpenes via a pathway that produces a heptanoate intermediate, showcasing its ability to process seven-carbon chains. asm.org

Phenol-Degrading Genera : Bacteria known to degrade phenol, the alcohol component of this compound, include species from the genera Acinetobacter, Arthrobacter, Alcaligenes, and Comamonas. researchgate.net

The table below lists microorganisms identified in research that possess the metabolic machinery to degrade components structurally similar to this compound.

| Microorganism | Related Compound Degraded | Source of Isolation | Reference |

|---|---|---|---|

| Pseudomonas putida | Poly-3-OH-n-phenylalkanoates | - | conicet.gov.ar |

| Isolate JS02 | Poly(3-hydroxy-5-phenylvalerate) | Wastewater sludge | jmb.or.kr |

| Rhodococcus erythropolis | Limonene (forming a heptanoate intermediate) | Freshwater sediment | asm.org |

| Acinetobacter calcoaceticus | Phenol | Phenol degradation system | researchgate.net |

| Candida tropicalis | Phenol | Phenol degradation system | researchgate.net |

The biodegradation of this compound is expected to proceed via the hydrolysis of the ester bond, followed by the separate degradation of the resulting phenol and heptanoic acid.

Ester Hydrolysis : The initial step is the cleavage of the ester linkage by a microbial hydrolase or esterase, yielding phenol and heptanoic acid. industrialchemicals.gov.au

Degradation of Heptanoic Acid : Heptanoic acid, a seven-carbon fatty acid, would be metabolized through the β-oxidation pathway. asm.orgindustrialchemicals.gov.au In this cyclic pathway, the fatty acid is activated to heptanoyl-CoA and shortened by two carbons in each cycle, producing acetyl-CoA and propionyl-CoA, which then enter central metabolic pathways like the Krebs cycle.

Degradation of the Phenyl Group : The aromatic portion, phenol, is typically degraded aerobically through pathways that converge on a few key intermediates. researchgate.net The most common route involves the hydroxylation of phenol by a phenol hydroxylase enzyme to form catechol. researchgate.net The aromatic ring of catechol is then cleaved by dioxygenase enzymes. This can occur via two main routes:

Ortho-cleavage pathway : The ring is cleaved between the two hydroxyl groups to form cis,cis-muconic acid. researchgate.net

Meta-cleavage pathway : The ring is cleaved adjacent to one of the hydroxyl groups.

An alternative pathway for the phenyl moiety is the phenylacetate (B1230308) (PAA) degradation pathway, which has been identified in over 16% of sequenced bacterial genomes. frontiersin.orgnih.gov In this route, the aromatic compound is first activated to a CoA-thioester (e.g., phenylacetyl-CoA). nih.gov This is an unconventional strategy for aerobic degradation, as processing intermediates as CoA-thioesters is more characteristic of anaerobic metabolism. nih.gov The pathway then proceeds through a series of oxygen-dependent reactions to open the aromatic ring. nih.gov

Structure-Activity Relationship (SAR) Studies in Enzymatic Systems

The interaction of this compound and its structural analogs with enzymes is a key area of research for understanding its biological activity and potential applications. Structure-Activity Relationship (SAR) studies are fundamental to this effort, providing insights into how specific molecular features influence enzymatic biotransformations and inhibitory potential. stikesbcm.ac.id These studies systematically modify the chemical structure of a lead compound, such as this compound, and assess the resulting changes in biological activity, which helps in designing molecules with enhanced potency and selectivity. stikesbcm.ac.id

A primary enzymatic biotransformation for simple aryl alcohol alkyl carboxylic acid esters like this compound is hydrolysis, mediated by esterase enzymes, which breaks the ester bond to yield the constituent alcohol (phenol) and carboxylic acid (heptanoic acid). ljmu.ac.uk The efficiency and specificity of this enzymatic cleavage are heavily dependent on the structure of both the aryl and acyl portions of the molecule.

Detailed research into the enzymatic interactions of related compounds has provided a foundational understanding of the SAR principles at play. For instance, in a study investigating the substrate specificity of OleA-family thiolase enzymes, a library of chemically diverse p-nitrophenyl (pNP) esters was screened. oup.com Among the substrates tested was p-nitrophenyl 7-phenylheptanoate, an analog of this compound. The study found that aromatic compounds, including p-nitrophenyl 7-phenylheptanoate, were generally less effective substrates compared to those with higher aliphaticity. oup.com A key SAR insight from this research was that increasing the distance of an aromatic group from the molecule's α-carbon resulted in higher reactivity with the OleA-family thiolases. oup.com Furthermore, the study suggested that optimal substrates for these enzymes possess a side chain with at least five to seven rotatable carbon-carbon or carbon-oxygen bonds, a structural feature present in the heptanoate chain. oup.com

The acyl portion of this compound, the 7-phenylheptanoyl group, has itself been utilized as a key structural motif in the design of specific enzyme inhibitors. Research into inhibitors for human phospholipase A2 (sPLA2) enzymes involved the synthesis of amides and 2-oxoamides that incorporated a 7-phenylheptanoyl residue. nih.gov This demonstrates the utility of this specific acyl chain, which combines a flexible alkyl chain with a terminal phenyl group, for targeting the binding sites of enzymes. nih.gov

SAR studies on analogous compounds further illuminate how subtle structural modifications can dramatically alter enzymatic interactions. Research on inhibitors for histone deacetylase (HDAC) enzymes, for example, provides a clear illustration of the importance of substitution patterns on a phenyl ring. acs.org In these studies, various alkyl groups were added to the phenyl ring of a parent inhibitor, Suberoylanilide Hydroxamic Acid (SAHA). The position of these substitutions had profound effects on the compound's inhibitory activity. acs.org

The detailed findings from these SAR studies are often presented in data tables to compare the potency of different analogs.

Table 1: Effect of Phenyl Ring Substitution on HDAC Inhibition (IC50 in µM) acs.org

This table shows data for selected SAHA derivatives against representative HDAC enzymes. O-substitution (placing a group next to the point of attachment) was found to be detrimental to activity, while m- and p-dimethyl substitutions (compounds 12 and 13 ) led to inhibitors that were more potent than the parent compound, SAHA. acs.org Such findings highlight the sensitivity of enzyme active sites to the steric and electronic properties of the inhibitor. acs.org

| Compound | Substituent on Phenyl Ring | HDAC1 | HDAC3 | HDAC5 | HDAC7 | HDAC6 |

| SAHA | Unsubstituted | 0.27 | 0.21 | 1.8 | 2.5 | 0.03 |

| 3 | m-methyl | 0.11 | 0.07 | 0.8 | 1.1 | 0.02 |

| 4 | p-methyl | 0.11 | 0.07 | 1.1 | 1.4 | 0.02 |

| 11 | o,m-dimethyl | 11.5 | 10.5 | >25 | >25 | 1.5 |

| 12 | m,p-dimethyl | 0.22 | 0.13 | 1.5 | 1.5 | 0.02 |

| 13 | m,m-dimethyl | 0.09 | 0.07 | 0.9 | 0.8 | 0.02 |

Similarly, modifications to the linker chain length are a critical aspect of SAR. In studies of inhibitors for the Pks13 thioesterase domain, shortening the linker between a phenyl ring and the molecule's core from an ethyl to a methyl group was not tolerated and resulted in a loss of potency. nih.gov This suggests that the seven-carbon chain of this compound is likely a determining factor for its specific interactions with target enzymes, providing the necessary length and flexibility to position the phenyl group optimally within a binding site.

Computational and Theoretical Studies on Phenyl Heptanoate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of phenyl heptanoate (B1214049), which directly influences its physical and chemical properties.

Force field parameterization involves defining the parameters (e.g., bond lengths, angles, dihedral angles, non-bonded interactions) that govern the potential energy surface of a molecule within a classical mechanics framework. For complex molecules or those with unusual functional groups, custom parameterization may be necessary as they might not be adequately described by standard force fields. Automated tools like AutoParams have been developed to generate force field parameters for molecular dynamics (MD) simulations, particularly for molecules combining different molecular types, such as a carbohydrate functionalized with a benzene (B151609) ring. nih.govchemrxiv.org While specific force field parameterization studies for phenyl heptanoate were not found, the general methodologies involve deriving parameters by fitting to quantum mechanical total energies, first and second derivatives of total energies, and electrostatic potentials. researchgate.net

Molecular dynamics simulations utilize these force fields to simulate the time-dependent behavior of molecules, providing insights into their dynamic properties, conformational changes, and interactions with their environment. nih.govresearchgate.netdiva-portal.org MD simulations are crucial for observing motions and conformations over time, which are not accessible through static quantum chemical calculations. nih.gov These simulations can reveal conformational characteristics relevant to a compound's activity. researchgate.net

The conformational landscape of a molecule describes the various possible three-dimensional arrangements of its atoms and their corresponding energy levels. Understanding these landscapes is critical because different conformations can exhibit distinct chemical and biological activities. Computational methods, including geometry optimization and frequency calculations, are used to determine optimized structures and their physical property values, aiding in the analysis of conformational differences. google.com The energy profiles illustrate the energy barriers between different conformational states, indicating the ease or difficulty of interconversion between them. nih.govsyr.edu For instance, molecular modeling can be used to set chemicals in their lowest energy 3D conformations, which are then refined using semiempirical molecular modeling programs. researchgate.net The presence of a phenyl group and a heptanoate chain in this compound suggests a complex conformational landscape due to rotations around single bonds and the flexibility of the aliphatic chain.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for a detailed understanding of the electronic structure and reactivity of chemical compounds.

DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules. chalmers.seacs.orgnih.gov For this compound, DFT can be employed to calculate properties such as charge distribution, frontier molecular orbitals (HOMO-LUMO energies), and transition-state energies, which are crucial for elucidating reaction mechanisms. chalmers.seresearchgate.net For example, DFT studies have been used to evaluate reaction mechanisms by computing free energy diagrams and identifying key intermediates and transition states. chalmers.se The application of DFT can help predict the most favorable reaction pathways and the energetic requirements for various transformations involving the ester or phenyl functionalities of this compound. nih.govgoogle.com

Computational methods are powerful tools for predicting spectroscopic properties, which aid in the identification and characterization of compounds. For this compound, these methods can predict:

Infrared (IR) Spectroscopy: DFT can calculate vibrational frequencies, which correspond to peaks in IR spectra, helping to assign functional groups and identify specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict chemical shifts for ¹H and ¹³C NMR spectra, providing insights into the electronic environment of different atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Calculations of electronic transitions (e.g., π→π* transitions) can predict absorption maxima and intensities in UV-Vis spectra, particularly relevant for the phenyl moiety of the compound. researchgate.net

These predictions are often correlated with experimental data to validate computational models and provide a deeper understanding of the molecular structure and electronic transitions. researchgate.net

In Silico Screening and Ligand-Enzyme Docking Studies

In silico screening and ligand-enzyme docking studies are computational techniques used to predict the binding affinity and interactions between a small molecule (ligand) and a biological target (enzyme or receptor). While specific studies on this compound in this context are not widely detailed in general searches, the principles apply.

In Silico Screening: This involves computationally evaluating large libraries of compounds to identify potential candidates with desired biological activities. mdpi.com It can be used to filter molecules based on drug-likeness, pharmacokinetic parameters (ADMET properties), and predicted binding to a target. mdpi.comnih.govdiva-portal.org

Ligand-Enzyme Docking: This technique predicts the preferred orientation (binding mode) of a ligand when it is bound to a receptor or enzyme. nih.govresearchgate.net It involves algorithms that search for optimal poses and scoring functions that estimate the binding affinity. mdpi.comnih.govresearchgate.netmdpi.com Molecular docking simulations can reveal hydrogen bond interactions, steric interactions, and other crucial binding forces. mdpi.comnih.govresearchgate.net For this compound, such studies could explore its potential as an inhibitor or modulator of specific enzymes, given its ester and aromatic functionalities that might interact with active sites or allosteric pockets. mdpi.com

The application of these computational methods allows for the rapid assessment of a compound's potential biological relevance and guides further experimental investigations.

Environmental Fate and Degradation Research of Phenyl Heptanoate

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Systems

In aquatic environments, phenyl heptanoate (B1214049) is susceptible to degradation through two primary abiotic pathways: photolysis and hydrolysis.

Photolytic Degradation:

Photodegradation involves the breakdown of a chemical by light energy. Aromatic compounds, in general, can be degraded by direct and indirect photolysis. acs.org In direct photolysis, the molecule itself absorbs photons, leading to its structural transformation. acs.org Indirect photolysis occurs when other substances in the water, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species such as hydroxyl radicals that then attack the target compound. acs.orgnih.gov

For aromatic esters like phenyl heptanoate, the phenyl ring is a chromophore that can absorb ultraviolet radiation present in sunlight. This can lead to the cleavage of the ester bond or transformation of the aromatic ring. Studies on other aromatic esters, such as phthalic acid esters, have shown that photodegradation can occur, with the rate influenced by the presence of photosensitizers like titanium dioxide (TiO2) or naturally occurring humic substances. nih.govfrontiersin.orgresearchgate.netresearchgate.net The degradation pathways can involve hydroxylation of the aromatic ring and subsequent ring-opening. frontiersin.org

Hydrolytic Degradation:

Hydrolysis is a chemical reaction with water that can split the ester bond of this compound, yielding phenol (B47542) and heptanoic acid. chemguide.co.uklibretexts.orglibretexts.org This reaction can be catalyzed by acids or bases. libretexts.orglibretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of esters is a reversible reaction. libretexts.orglumenlearning.com The process is typically slow in pure water but is accelerated by the presence of dilute acids. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, hydrolysis is generally faster and is an irreversible reaction, leading to the formation of a carboxylate salt (heptanoate) and an alcohol (phenol). chemguide.co.uklibretexts.orglumenlearning.com This is often the more significant pathway for ester hydrolysis in the environment. epa.gov

The rate of hydrolysis is influenced by temperature and pH. rsc.orgnist.gov Studies on phenyl esters of substituted benzoic acids have shown that the rate of alkaline hydrolysis can be precisely described by the Hammett relationship, which relates reaction rates to the electronic properties of substituents on the aromatic ring. researchgate.net For phenyl hydrogen succinate, the rate of hydrolysis was found to decrease as the pH decreases, reaching a minimum around pH 2 before increasing again. rsc.org

| Degradation Pathway | Description | Influencing Factors |

| Photolysis | Degradation by light energy, can be direct (absorption by the molecule) or indirect (reaction with photochemically produced reactive species). | Light intensity, wavelength, presence of photosensitizers (e.g., dissolved organic matter), water clarity. |

| Hydrolysis | Cleavage of the ester bond by reaction with water, yielding phenol and heptanoic acid. | pH (acid or base catalysis), temperature. |

Aerobic and Anaerobic Biodegradation Pathways in Soil and Water

Biodegradation is a key process in the environmental degradation of organic compounds, mediated by microorganisms. This compound can be broken down under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Biodegradation:

In the presence of oxygen, microorganisms are expected to readily degrade this compound. The degradation would likely proceed through the cleavage of the ester bond by esterase enzymes, releasing phenol and heptanoic acid. Both of these breakdown products are generally susceptible to further aerobic degradation.

Heptanoic Acid Pathway: Heptanoic acid, a straight-chain fatty acid, would likely be metabolized through the β-oxidation pathway, where the alkyl chain is shortened by two carbon units in each cycle to produce acetyl-CoA, which then enters the citric acid cycle.

Phenol/Benzoate (B1203000) Pathway: The aromatic portion (phenol) is typically hydroxylated to form catechols, which then undergo ring cleavage. researchgate.netethz.ch Alternatively, if the initial cleavage product is benzoate, it is also a well-known intermediate in the aerobic degradation of many aromatic compounds. researchgate.netethz.chscience.gov The degradation of benzoate under aerobic conditions often proceeds via the β-ketoadipate pathway. researchgate.netnih.gov Numerous bacteria, such as those from the Pseudomonas genus, are known to efficiently degrade benzoate. nih.gov

Anaerobic Biodegradation:

Under anaerobic conditions, the biodegradation of this compound is also anticipated, though potentially at a slower rate than in aerobic environments. The initial step would again likely be the enzymatic hydrolysis of the ester bond.

Heptanoic Acid Pathway: The resulting heptanoic acid can be degraded anaerobically through pathways like syntrophic β-oxidation.

Phenol/Benzoate Pathway: The anaerobic degradation of the aromatic ring is a more complex process. It typically involves the initial activation of the aromatic compound to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netnih.gov The benzoyl-CoA then undergoes ring reduction and subsequent cleavage. researchgate.netnih.gov

Studies on the anaerobic biodegradation of other esters have shown that the chemical structure, such as the chain length of the acid and alcohol moieties, significantly affects the rate and completeness of degradation. researchgate.net For instance, research on long-chain alkyl esters in marine sediment suggests that esters with a total carbon number between 12 and 18 are more readily biodegradable. researchgate.net

| Condition | Initial Step | Heptanoate Moiety Pathway | Phenyl Moiety Pathway |

| Aerobic | Enzymatic hydrolysis to phenol and heptanoic acid. | β-oxidation to acetyl-CoA. | Hydroxylation to catechol, followed by ring cleavage (β-ketoadipate pathway). |

| Anaerobic | Enzymatic hydrolysis to phenol and heptanoic acid. | Syntrophic β-oxidation. | Conversion to benzoyl-CoA, followed by ring reduction and cleavage. |

Sorption and Volatilization Research in Environmental Compartments

Sorption:

Sorption is the process by which a chemical adheres to soil particles and sediments. This process is crucial as it affects the chemical's mobility, bioavailability, and susceptibility to other degradation processes. For a moderately hydrophobic compound like this compound, sorption to soil organic matter is expected to be a significant process. researchgate.netmdpi.comresearchgate.net

The extent of sorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). Studies on other esters, such as phthalates, and other aromatic compounds like phenylurea herbicides, have shown that:

Sorption is strongly correlated with the organic carbon content of the soil; higher organic carbon leads to greater sorption. researchgate.netnih.govnih.gov

Soil pH can influence sorption, with a negative correlation often observed for esters, meaning sorption decreases as pH increases. researchgate.netnih.gov

The presence of dissolved organic matter (DOM) can have complex effects, sometimes increasing sorption at low concentrations and having a more varied impact at higher concentrations. nih.gov

Volatilization:

Volatilization is the transfer of a substance from a liquid or solid phase to a gaseous phase. For this compound, volatilization from water surfaces and moist soil is a potential transport pathway. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. This compound is classified as a semi-volatile organic compound.

Factors that influence volatilization include:

The compound's vapor pressure and water solubility.

Temperature and wind speed.

The nature of the environmental matrix (e.g., soil moisture content). nih.gov

For compounds that sorb to soil, volatilization can be significantly reduced as the chemical becomes bound to soil particles. nih.gov

Research on Environmental Distribution and Partitioning Behavior

In Aquatic Systems: In the water column, this compound will be subject to hydrolysis and photolysis. A portion will likely partition to suspended organic matter and eventually settle into the sediment. Volatilization from the water surface to the atmosphere is also a possible fate.

In Soil and Terrestrial Systems: If released to soil, this compound is expected to exhibit moderate to low mobility due to its likely sorption to soil organic matter. mdpi.com In the topsoil layers, it will be available for aerobic biodegradation. Volatilization from the soil surface can occur, particularly from moist soils. mdpi.com Leaching to groundwater is expected to be limited, especially in soils with higher organic content.

In the Atmosphere: If it volatilizes into the atmosphere, this compound will exist in the vapor phase and can be transported over distances. In the atmosphere, it would be susceptible to degradation by reacting with photochemically produced hydroxyl radicals.

The partitioning behavior can be estimated using the octanol-water partition coefficient (Kow), which is an indicator of a substance's hydrophobicity and its tendency to bioaccumulate in organisms. Compounds with higher Kow values tend to sorb more strongly to soil and sediment and have a greater potential for bioaccumulation.

The following table summarizes the expected dominant processes for this compound in different environmental compartments.

| Environmental Compartment | Primary Transport Processes | Primary Degradation/Transformation Processes |

| Atmosphere | Long-range transport | Reaction with hydroxyl radicals |

| Water | Volatilization, Sorption to sediment | Hydrolysis, Photolysis, Biodegradation |

| Soil/Sediment | Sorption, Limited leaching | Aerobic and Anaerobic Biodegradation |

Potential Research Applications and Material Science Integration

Phenyl Heptanoate (B1214049) as a Monomer or Precursor in Polymer Research

Phenyl heptanoate, or compounds containing similar phenylalkanoate and heptanoate moieties, holds significant potential as a monomer or precursor in the synthesis of novel polymers. The ester functionality can participate in polymerization reactions, while the phenyl group can introduce desirable properties such as rigidity, thermal stability, or optical characteristics into the polymer backbone or side chains.

Derivatives that include a phenyl and heptanoate structure have also been noted for their potential in polymer and resin development. For example, 4-allyl-2-methoxythis compound's unique structure is considered to contribute to its use in materials science, particularly in polymers and resins. Similarly, p-(p-ethoxyphenylazo)this compound has been studied in the context of polymers and liquid crystals, indicating the versatility of such compounds as building blocks. researchgate.netsci-hub.se

The following table summarizes the potential influence of phenylalkanoate monomers on polymer properties:

| Monomer Type (Example) | Structural Contribution | Potential Impact on Polymer Properties |

| Heptanoate | Aliphatic chain length | Influences molecular weight, flexibility, and biodegradability. nih.govresearchgate.net |

| Phenyl-containing alkanoates | Aromaticity | Affects thermal properties (Tg, Tm), crystallinity, and rigidity. mdpi.com |

| Ester linkage | Reactive site | Enables polymerization and cross-linking. |

Integration into Advanced Functional Materials Research

The integration of this compound into advanced functional materials research stems from its capacity to impart specific chemical and physical properties to a material. Functional materials are designed to exhibit unique responses to external stimuli or to perform specific functions, and the molecular design of their components is crucial.

Compounds with both aromatic and ester functionalities, like this compound, can be tailored to contribute to properties such as optical activity, specific dielectric constants, or tunable refractive indices. The phenyl group can contribute to aromatic interactions and π-conjugation, which are vital in many advanced materials, including those for electronics or photonics. The ester linkage offers a site for chemical modification and can influence material flexibility and degradation profiles. Derivatives such as 2-methoxy-4-{4-oxo-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-5-yl}this compound are explored as building blocks for complex molecules and are utilized in developing new materials with specific properties, including polymers and coatings. flybase.org Similarly, 4-allyl-2-methoxythis compound is considered for its potential in materials science due to its distinct structure. nih.gov

The strategic incorporation of such molecules allows for the fine-tuning of material characteristics, paving the way for innovations in areas such as responsive materials, smart coatings, or specialized composites.

The table below outlines the structural features of this compound and their relevance in advanced functional materials research:

| Structural Feature | Chemical Property | Potential Contribution to Functional Materials |

| Phenyl Group | Aromaticity, π-system | Optical properties, rigidity, intermolecular interactions. |

| Heptanoate Chain | Aliphatic, flexible | Tunable flexibility, hydrophobic interactions, controlled degradation. |

| Ester Linkage | Polar, hydrolyzable | Adhesion, cross-linking, controlled release, biodegradability. |

Research into Its Role in Self-Assembled Systems

Self-assembly, the spontaneous organization of components into ordered structures without external intervention, is a fundamental concept in modern chemistry and materials science. sci-hub.seresearchgate.net The ability of molecules to self-assemble is often driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic forces.

This compound, with its aromatic phenyl group and long aliphatic heptanoate chain, possesses structural features that could facilitate self-assembly. The phenyl moiety can engage in π-π stacking interactions, a common driving force for the assembly of aromatic compounds into ordered structures. uh.edu The heptanoate chain, being hydrophobic, can contribute to hydrophobic interactions in aqueous environments, leading to the formation of micelles, vesicles, or other supramolecular architectures.

Research on related compounds, such as bis-(4-carboxyphenyloxycarbonyl)-heptanoate, has demonstrated their role in forming supramolecular liquid crystalline polymers through self-assembly driven by hydrogen bonding. nih.gov Furthermore, the self-assembly of phenylalanine oligopeptides, which also contain phenyl groups, into highly ordered nanostructures like nanotubes, highlights the potential for similar behavior in other phenyl-containing molecules. sci-hub.se These studies provide a precedent for exploring this compound's capacity to form organized structures, which could have implications for the design of nanomaterials, drug delivery systems, or scaffolds for tissue engineering.

The following table illustrates the types of interactions relevant to the self-assembly of this compound:

| Interaction Type | Molecular Feature in this compound | Potential Role in Self-Assembly |

| π-π Stacking | Phenyl Group | Directing planar aggregation, forming ordered layers. uh.edu |

| Hydrophobic Interactions | Heptanoate Chain | Driving aggregation in aqueous media, forming core structures. |

| Hydrogen Bonding | Ester Linkage (carbonyl oxygen) | Facilitating intermolecular association, influencing supramolecular architecture. |

Micro- and Nano-encapsulation Research Methodologies

Micro- and nano-encapsulation are critical techniques in various industries, involving the entrapment of active agents within a protective shell or matrix. These methodologies aim to protect sensitive compounds from environmental degradation, control their release, or convert liquids into more manageable solid forms. metabolomicsworkbench.orgimpactfactor.org

Esters, including this compound, can serve as core materials to be encapsulated, particularly when they are volatile, sensitive to oxidation, or require controlled release. This compound, as an ester, could also be a component of the encapsulating wall material itself, especially in polymer-based encapsulation systems. For instance, in the industrial production of microcapsules, monomers in an outer phase are deposited around emulsion droplets of a hydrophobic core material (which can include esters) and then polymerized to form a compact shell. semanticscholar.org

Common methodologies for micro- and nano-encapsulation that could involve this compound include:

Emulsification-Polymerization: In this method, an emulsion of the core material (e.g., this compound) is formed in a continuous phase, and then monomers in the outer phase polymerize around the droplets to create a protective shell. semanticscholar.org

Solvent Evaporation: This technique involves dissolving the core material and a polymer in a volatile solvent, emulsifying the solution in a non-solvent, and then evaporating the solvent to form micro- or nanoparticles. researchgate.netmetabolomicsworkbench.org

Coacervation: This process involves the phase separation of a polymeric solution around droplets of the core material, followed by solidification of the polymer layer. metabolomicsworkbench.orgmdpi.com

These techniques offer advantages such as protecting volatile compounds, enhancing stability, and enabling targeted or controlled delivery of the encapsulated substance. metabolomicsworkbench.orgimpactfactor.orgnih.gov

The table below summarizes common encapsulation methodologies and their potential application to esters like this compound:

| Methodology | Principle of Encapsulation | Relevance for this compound |

| Emulsification-Polymerization | Monomers polymerize around core material droplets. | This compound as a core material or a monomer in the shell. semanticscholar.org |

| Solvent Evaporation | Core material and polymer dissolved, then solvent evaporated. | This compound as a core material, influencing solubility and release. researchgate.netmetabolomicsworkbench.org |

| Coacervation | Phase separation of polymer around core material. | This compound as a core material, interacting with polymer matrix. metabolomicsworkbench.orgmdpi.com |

Future Research Directions and Interdisciplinary Approaches

Integration of Artificial Intelligence and Machine Learning in Chemical Research of Phenyl Heptanoate (B1214049)